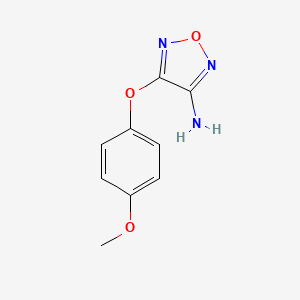

4-(4-Methoxyphenoxy)-1,2,5-oxadiazol-3-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

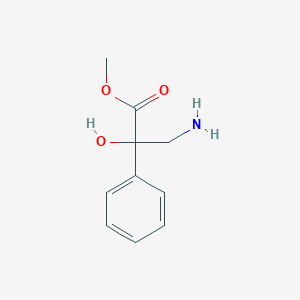

The compound “4-(4-Methoxyphenoxy)-1,2,5-oxadiazol-3-amine” is a complex organic molecule. It contains a methoxy group (-OCH3), a phenoxy group (Ph-O-), an oxadiazole ring, and an amine group (-NH2). Each of these functional groups contributes to the overall properties of the molecule .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For example, the methoxy group could be introduced via a Williamson ether synthesis, the oxadiazole ring could be formed via a cyclization reaction, and the amine group could be introduced via a nucleophilic substitution .

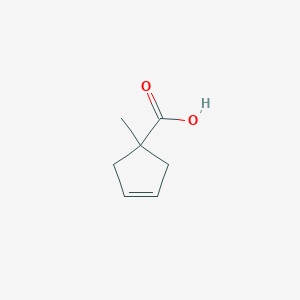

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the oxadiazole ring, a heterocyclic ring containing two oxygen atoms and a nitrogen atom, would likely be a key feature of the molecule’s structure .

Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the reactivity of its functional groups. For example, the amine group could participate in acid-base reactions, the oxadiazole ring could undergo electrophilic aromatic substitution, and the ether groups could be cleaved under acidic conditions .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups and molecular structure. For example, the presence of the polar amine and ether groups could affect its solubility in different solvents, and the oxadiazole ring could influence its stability and reactivity .

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

4-(4-Methoxyphenoxy)-1,2,5-oxadiazol-3-amine belongs to the family of oxadiazoles, a class of heterocyclic compounds known for their diverse chemical properties and applications in various fields of scientific research. While the direct studies on this specific compound might be limited, the research on closely related oxadiazole derivatives provides insights into potential applications and synthetic methodologies that could be applicable.

Photochemical Synthesis

A methodology for synthesizing oxadiazole derivatives through photochemical reactions has been explored. This method involves irradiation in the presence of nitrogen nucleophiles, demonstrating a pathway for creating various oxadiazole compounds, including potential derivatives of 4-(4-Methoxyphenoxy)-1,2,5-oxadiazol-3-amine. Such processes highlight the versatility of oxadiazoles in synthetic chemistry, paving the way for novel compounds with tailored properties (Buscemi et al., 2001).

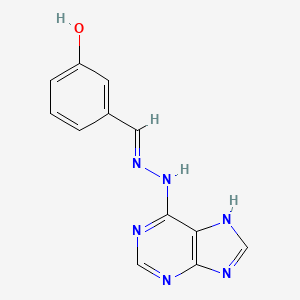

Anticancer and Antimicrobial Activities

Oxadiazole derivatives have been synthesized and evaluated for their anticancer and antimicrobial activities. This indicates the potential of 4-(4-Methoxyphenoxy)-1,2,5-oxadiazol-3-amine and its analogs in biomedical research, especially in the development of new therapeutic agents (Yakantham et al., 2019); (Bektaş et al., 2007).

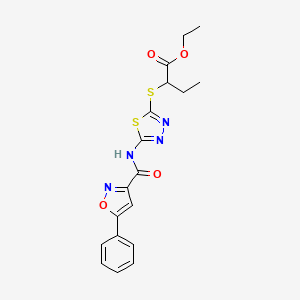

Nematocidal Activities

Novel oxadiazole derivatives with a thiadiazole moiety have been synthesized and shown to possess significant nematocidal activity. This suggests the potential agricultural applications of oxadiazole compounds in controlling nematode pests, hinting at the broader utility of 4-(4-Methoxyphenoxy)-1,2,5-oxadiazol-3-amine derivatives in agrochemical research (Liu et al., 2022).

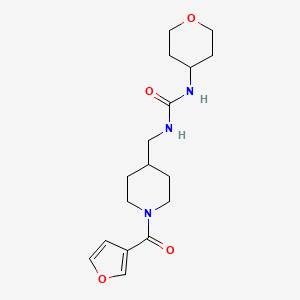

Electrochromic Materials

The structural manipulation of oxadiazole-based compounds has been explored for their application in electrochromic devices. This area of research opens up possibilities for using 4-(4-Methoxyphenoxy)-1,2,5-oxadiazol-3-amine in the development of novel materials with tunable optoelectronic properties, potentially contributing to advancements in smart windows, displays, and other electrochromic technologies (Constantin et al., 2019).

Safety And Hazards

Zukünftige Richtungen

The future directions for research on this compound could involve exploring its potential uses, such as in the development of new drugs or materials. This could involve studying its biological activity, its reactivity in chemical reactions, or its properties when incorporated into larger structures .

Eigenschaften

IUPAC Name |

4-(4-methoxyphenoxy)-1,2,5-oxadiazol-3-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3O3/c1-13-6-2-4-7(5-3-6)14-9-8(10)11-15-12-9/h2-5H,1H3,(H2,10,11) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWBQGVQQVXAJBM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)OC2=NON=C2N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(4-Methoxyphenoxy)-1,2,5-oxadiazol-3-amine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2Z)-N-acetyl-2-[(4-fluorophenyl)imino]-8-methoxy-2H-chromene-3-carboxamide](/img/structure/B2635448.png)

![3-(1,3-Benzodioxole-5-carbonyl)-6-fluoro-1-[(3-fluorophenyl)methyl]quinolin-4-one](/img/structure/B2635452.png)

![2-(2-bromophenoxy)-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide](/img/structure/B2635458.png)

![2-{2,4-dioxo-3-[2-(thiophen-2-yl)ethyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-[(4-fluorophenyl)methyl]acetamide](/img/structure/B2635459.png)

![N-({[(2,4-dichlorobenzyl)oxy]imino}methyl)-2-[(1-phenyl-1H-1,2,4-triazol-3-yl)oxy]acetamide](/img/structure/B2635462.png)